molecular formula C5H3N3 B1590183 Pyridazine-3-carbonitrile CAS No. 53896-49-4

Pyridazine-3-carbonitrile

Cat. No. B1590183
CAS RN: 53896-49-4
M. Wt: 105.1 g/mol
InChI Key: PJESVVYWPFAJCS-UHFFFAOYSA-N
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Description

Pyridazine-3-carbonitrile is a chemical compound that has garnered the attention of researchers due to its unique properties and potential applications in various fields of research and industry. It contains a six-membered ring with two adjacent nitrogen atoms . It is a derivative of pyridazine, which is an important group of heterocyclic compounds .


Synthesis Analysis

Pyridazine-3-carbonitrile can be synthesized through various methods. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular formula of Pyridazine-3-carbonitrile is C5H3N3 and its molecular weight is 105.10 g/mol . It is a colorless liquid with a boiling point of 208 °C .


Chemical Reactions Analysis

Pyridazine-3-carbonitrile is involved in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings . The stereochemistry and regiochemistry of these cycloaddition reactions have been discussed in recent advances .


Physical And Chemical Properties Analysis

Pyridazine-3-carbonitrile is a solid substance with a melting point of 43-48 °C . Its SMILES string is N#Cc1cccnn1 .

Scientific Research Applications

Summary of the Application

Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics . They have been used in [3 + n] cycloaddition reactions in the pyridazine series .

Methods of Application or Experimental Procedures

The application involves [3 + n] cycloaddition reactions, which represent one of the most important and efficient tools in the synthesis of heterocyclic rings . These reactions consist of the addition of a multiple bond dipolarophile to a three-atom component system (TACS) .

Results or Outcomes

Applications in optoelectronics (in particular, as fluorescent materials and sensors) and medicinal chemistry (in particular, antimicrobials and anticancer) have been reviewed .

2. Pharmacological Activities

Summary of the Application

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .

Methods of Application or Experimental Procedures

The application involves the use of pyridazine and pyridazinone derivatives in the synthesis of compounds with various pharmacological activities .

Results or Outcomes

These compounds have shown antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

3. CDK2 Inhibitors

Summary of the Application

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .

Methods of Application or Experimental Procedures

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Results or Outcomes

Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13, and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .

4. Synthesis of Azapentalenes

Summary of the Application

The azido group substituted ortho to the pyrazole has been used in the synthesis of azapentalenes .

Methods of Application or Experimental Procedures

The synthesis involves the use of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .

Results or Outcomes

The result is the formation of azapentalenes, a class of heterocyclic compounds .

5. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate

Summary of the Application

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced .

Methods of Application or Experimental Procedures

The synthesis involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .

Results or Outcomes

This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

6. Synthesis of 1H-1,2,3-Triazolo[4,5-b]pyrazine

Summary of the Application

A Pfizer patent filed in 2007 detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine .

Methods of Application or Experimental Procedures

The synthesis involves the use of 2-amino-3,5-dibromopyrazine, isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid .

Results or Outcomes

The result is the formation of 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .

Safety And Hazards

Pyridazine-3-carbonitrile is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

pyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-4-5-2-1-3-7-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJESVVYWPFAJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545720
Record name Pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-3-carbonitrile

CAS RN

53896-49-4
Record name Pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridazine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
S Sinha, D Ahire, S Wagh, D Mullick… - Chemical Research …, 2014 - ACS Publications
Certain aromatic nitriles are well-known inhibitors of cysteine proteases. The mode of action of these compounds involves the formation of a reversible or irreversible covalent bond …
Number of citations: 18 pubs.acs.org
S Wang, Z Geng, R Guo, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2016 - Elsevier
… pyridazine-3-carbonitrile derivatives in an active molecule. … pyridazine-3-carbonitrile (Scheme 2). In this Letter, we described the synthesis of 5-substituted pyridazine-3-carbonitrile …
Number of citations: 5 www.sciencedirect.com
H Al-Awadhi, F Al-Omran, MH Elnagdi, L Infantes… - Tetrahedron, 1995 - Elsevier
… (26a-c) and 1,4-dihydro-5-methyl-4-oxo-l-phenyl-pyridazine-3carbonitrile (26d). A solution of 2a-d (0.01 mol) in dioxane (30 mL) was treated with dimethylformamide dimethylacetal(O.…
Number of citations: 44 www.sciencedirect.com
FM Abdelrazek, SA Ghozlan… - Journal of heterocyclic …, 2007 - Wiley Online Library
2‐Benzoyl‐3‐phenylpent‐2‐ene‐1,5‐dinitrile 1 undergoes bromination with N‐bromosuccinimide (NBS) to afford the bromo derivative 2a. This bromo derivative undergoes reactions …
Number of citations: 18 onlinelibrary.wiley.com
DY Vandyshev, KS Shikhaliev, MY Krysin… - Mendeleev …, 2022 - Elsevier
… The cascade heterocyclization of 1,2-diamino-4-phenylimidazole with ethyl 2-arylidene-2-cyanoacetates affords 1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile derivatives as …
Number of citations: 0 www.sciencedirect.com
AM Farag, KM Dawood… - Journal of Chemical …, 2004 - journals.sagepub.com
… (3a) was treated with 3-(2-furyl)-3-oxo-2-(phenylhydrazono)prop anenitrile (2) in dry toluene, it afforded a product identified as 4-(2-furyl)-l-phenyl-6-oxo-pyridazine-3-carbonitrile (5a) (…
Number of citations: 25 journals.sagepub.com
R Moslin, D Gardner, J Santella, Y Zhang, JV Duncia… - …, 2017 - pubs.rsc.org
… 13 6-chloro-8-(cyclopropylamino)imidazo[1,2-b]pyridazine-3-carbonitrile (100 mg, 0.428 mmol), cyclohexanamine (424 mg, 4.28 mmol), iPr 2 NEt (0.747 mL, 4.28 mmol) and NMP (1 mL…
Number of citations: 46 pubs.rsc.org
O Mammoliti, A Palisse, C Joannesse… - Journal of Medicinal …, 2021 - ACS Publications
Mounting evidence from the literature suggests that blocking S1P2 receptor (S1PR2) signaling could be effective for the treatment of idiopathic pulmonary fibrosis (IPF). However, only a …
Number of citations: 13 pubs.acs.org
A Wojcicka… - Mini-Reviews in Organic …, 2019 - ingentaconnect.com
… The affinity of 7-ethyl-1,4-dimethyl-8-oxo-5-phenyl-2Hpyrido[2,3-d]pyridazine-3-carbonitrile (86) to PDE4 was also shown. Derivative 86 was obtained by Dal Piaz et al. [28] from 2-ethyl-…
Number of citations: 6 www.ingentaconnect.com
C Zhou, T Lei, XZ Wei, C Ye, Z Liu, B Chen… - Journal of the …, 2020 - ACS Publications
… Compared to the heteroarylamine substrates in Scheme 1, arylhydrazines showed higher reactivity when reacting with the pyrimidine-2-carbonitrile and pyridazine-3-carbonitrile, giving …
Number of citations: 79 pubs.acs.org

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